N-Boc-N-bis(PEG1-azida)

Descripción general

Descripción

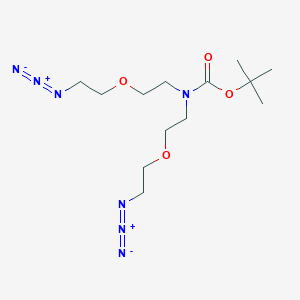

N-Boc-N-bis(PEG1-azide) is a branched polyethylene glycol derivative with two terminal azide groups and a tert-butoxycarbonyl (Boc) protected amino group. This compound is primarily used in click chemistry due to its azide groups, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions. The Boc-protected amino group can be deprotected under acidic conditions, making it versatile for various chemical applications .

Aplicaciones Científicas De Investigación

PROTAC Development

N-Boc-N-bis(PEG1-azide) serves as a crucial linker in the development of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. These compounds consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets the protein of interest. This approach has been instrumental in cancer therapy and other diseases where protein degradation is beneficial .

Bioconjugation

The azide functionalities allow for efficient bioconjugation processes, enabling researchers to attach various biomolecules such as peptides, proteins, or small molecules to surfaces or other biomolecules. This versatility enhances the development of targeted drug delivery systems and therapeutic agents .

Drug Delivery Systems

N-Boc-N-bis(PEG1-azide) enhances solubility and stability of therapeutic agents, improving their bioavailability. Its incorporation into drug formulations has shown promising results in increasing circulation time and reducing off-target effects .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that PROTACs utilizing N-Boc-N-bis(PEG1-azide) effectively degraded target proteins in cellular models. This highlighted its potential for developing targeted therapies against cancer by selectively eliminating oncogenic proteins .

Case Study 2: Bioconjugation for Imaging

In another investigation, N-Boc-N-bis(PEG1-azide) was used to create imaging agents that allow for real-time tracking of biological processes within cells. The azide groups facilitated the attachment of fluorescent dyes, enabling enhanced imaging capabilities in live-cell studies .

Mecanismo De Acción

Target of Action

N-Boc-N-bis(PEG1-azide) is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

N-Boc-N-bis(PEG1-azide) is a click chemistry reagent. It contains two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .

Biochemical Pathways

The azide groups of N-Boc-N-bis(PEG1-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Pharmacokinetics

As a protac linker, it plays a crucial role in the adme (absorption, distribution, metabolism, and excretion) properties of the final protac molecule .

Result of Action

The primary result of the action of N-Boc-N-bis(PEG1-azide) is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering the protein levels within the cell .

Action Environment

The action of N-Boc-N-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the Boc protected amine can be deprotected under acidic conditions . Additionally, the storage condition for N-Boc-N-bis(PEG1-azide) is typically at -20°C , indicating that temperature can influence its stability.

Análisis Bioquímico

Biochemical Properties

N-Boc-N-bis(PEG1-azide) plays a significant role in biochemical reactions, particularly in the process of PEGylation . The azide groups of N-Boc-N-bis(PEG1-azide) can undergo Click Chemistry with molecules containing Alkyne groups . This interaction allows for the creation of a wide range of compounds with diverse biochemical properties .

Cellular Effects

Given its role in PEGylation, it can be inferred that N-Boc-N-bis(PEG1-azide) may influence cell function by modifying the properties of proteins and other biomolecules .

Molecular Mechanism

N-Boc-N-bis(PEG1-azide) exerts its effects at the molecular level through its azide groups, which enable PEGylation via Click Chemistry . This process involves the formation of a covalent bond between the azide group of N-Boc-N-bis(PEG1-azide) and an alkyne group on another molecule .

Temporal Effects in Laboratory Settings

It is known that N-Boc-N-bis(PEG1-azide) is stable under normal storage conditions .

Metabolic Pathways

Given its role in PEGylation, it may interact with enzymes or cofactors involved in the modification of proteins and other biomolecules .

Subcellular Localization

Given its role in PEGylation, it may be found wherever protein modification occurs within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-bis(PEG1-azide) typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane.

Introduction of Azide Groups: The protected amine is then reacted with a polyethylene glycol derivative containing terminal hydroxyl groups. .

Industrial Production Methods

Industrial production of N-Boc-N-bis(PEG1-azide) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of the amino compound are protected using Boc2O.

Azide Introduction: The protected compound is then reacted with polyethylene glycol derivatives in large reactors, followed by azide introduction using sodium azide and a suitable catalyst

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-N-bis(PEG1-azide) undergoes several types of chemical reactions:

Click Chemistry: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages.

Deprotection: The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition: Uses copper sulfate and sodium ascorbate as catalysts in a solvent like dimethyl sulfoxide.

Deprotection: Uses trifluoroacetic acid in dichloromethane

Major Products Formed

Triazole Derivatives: Formed from click chemistry reactions.

Free Amines: Formed after deprotection of the Boc group

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-N-bis(C2-PEG1-azide): Similar structure but with a different polyethylene glycol chain length.

Azido-PEG-acid: Contains azide groups but lacks the Boc-protected amino group.

Azido-PEG-NHS ester: Contains azide groups and an NHS ester for bioconjugation.

Uniqueness

N-Boc-N-bis(PEG1-azide) is unique due to its combination of Boc-protected amino group and azide groups, allowing for both protection/deprotection chemistry and click chemistry. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .

Actividad Biológica

N-Boc-N-bis(PEG1-azide) is a specialized compound widely utilized in the field of chemical biology, particularly in the development of targeted protein degradation strategies through PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Overview of N-Boc-N-bis(PEG1-azide)

N-Boc-N-bis(PEG1-azide) is characterized by its ability to serve as a linker in PROTAC synthesis. It features an azide functional group that facilitates click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the conjugation of various bioactive molecules, enhancing the specificity and efficacy of therapeutic agents targeting specific proteins within cells .

The primary mechanism by which N-Boc-N-bis(PEG1-azide) exerts its biological effects is through the formation of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation via the proteasome pathway. The incorporation of N-Boc-N-bis(PEG1-azide) allows for improved solubility and bioavailability of these compounds, which is crucial for their therapeutic efficacy .

Applications in Research

N-Boc-N-bis(PEG1-azide) has been employed in various studies focused on:

- Targeted Protein Degradation : Facilitating the degradation of oncoproteins in cancer therapy.

- Antibody-Drug Conjugates (ADCs) : Enhancing the delivery and efficacy of cytotoxic agents specifically to tumor cells.

- Bioconjugation : Serving as a versatile linker in the synthesis of complex biomolecules for research and therapeutic purposes .

Table 1: Summary of Key Studies Involving N-Boc-N-bis(PEG1-azide)

| Study Reference | Objective | Findings |

|---|---|---|

| An et al., 2018 | Development of small-molecule PROTACs | Demonstrated that PROTACs can effectively degrade target proteins with high specificity. |

| MedChemExpress Research | Evaluation of click chemistry efficiency | Confirmed that N-Boc-N-bis(PEG1-azide) enhances reaction rates in CuAAc, leading to higher yields in bioconjugation. |

| CD Bioparticles Study | Assessment of PEGylation effects | Showed that PEGylation using N-Boc-N-bis(PEG1-azide) significantly improves pharmacokinetic properties of conjugated drugs. |

Biological Activity Insights

Research indicates that N-Boc-N-bis(PEG1-azide) can modulate various biological processes through its role in protein degradation pathways. Its effectiveness as a linker has been attributed to:

- Increased Solubility : The PEG component enhances water solubility, facilitating better cellular uptake.

- Reduced Immunogenicity : The use of PEG reduces the likelihood of immune responses against therapeutic agents.

- Enhanced Stability : The compound stabilizes conjugated proteins, prolonging their half-life in circulation .

Propiedades

IUPAC Name |

tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPOSUHEHQKFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.